molecular formula C17H14N2O3 B11839043 3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, ethyl ester CAS No. 653573-29-6

3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, ethyl ester

Cat. No.: B11839043
CAS No.: 653573-29-6
M. Wt: 294.30 g/mol
InChI Key: CFPJWARZSWIKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, ethyl ester is a complex organic compound with the molecular formula C17H14N2O3 It is characterized by the presence of a pyridine ring, an indole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinecarboxylic acid with an indole derivative under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain quality standards.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, ethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, methyl ester
  • 3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, propyl ester
  • 3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, butyl ester

Uniqueness

Compared to similar compounds, 3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, ethyl ester is unique due to its specific ester group, which influences its chemical reactivity and biological activity. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.

Properties

CAS No.

653573-29-6

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 6-formyl-5-(1H-indol-4-yl)pyridine-3-carboxylate

InChI

InChI=1S/C17H14N2O3/c1-2-22-17(21)11-8-14(16(10-20)19-9-11)12-4-3-5-15-13(12)6-7-18-15/h3-10,18H,2H2,1H3

InChI Key

CFPJWARZSWIKSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C=O)C2=C3C=CNC3=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.